molecular formula C23H16N4O3 B2955860 N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-3-phenylbenzo[c]isoxazole-5-carboxamide CAS No. 2034463-86-8

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-3-phenylbenzo[c]isoxazole-5-carboxamide

Cat. No.: B2955860
CAS No.: 2034463-86-8
M. Wt: 396.406
InChI Key: OBKNTMRNSCSPDK-UHFFFAOYSA-N
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Description

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-3-phenylbenzo[c]isoxazole-5-carboxamide is a heterocyclic compound featuring a benzo[c]isoxazole core substituted with a phenyl group at position 3 and a pyrazine ring linked via a methyl group to a furan-2-yl moiety at position 2. The pyrazine-furan substituent introduces electronic and steric diversity, which may influence target binding and pharmacokinetic properties.

Properties

IUPAC Name

N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]-3-phenyl-2,1-benzoxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N4O3/c28-23(26-14-19-21(25-11-10-24-19)20-7-4-12-29-20)16-8-9-18-17(13-16)22(30-27-18)15-5-2-1-3-6-15/h1-13H,14H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBKNTMRNSCSPDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=C(C=CC3=NO2)C(=O)NCC4=NC=CN=C4C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-3-phenylbenzo[c]isoxazole-5-carboxamide is a complex organic compound with potential biological activity in various fields, particularly medicinal chemistry. Its structure includes multiple heterocyclic components, which contribute to its reactivity and biological interactions.

Chemical Structure and Properties

The molecular formula of this compound is C20H18N4O2C_{20}H_{18}N_{4}O_{2}, with a molecular weight of approximately 366.39 g/mol. The compound features a benzoisoxazole core, a phenyl group, and a furan-pyrazine moiety, which are significant for its pharmacological properties.

PropertyValue
Molecular FormulaC20H18N4O2
Molecular Weight366.39 g/mol
Structural ComponentsFuran, Pyrazine, Isoxazole

Anticancer Potential

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives containing benzoxazole structures have shown cytotoxic effects against various cancer cell lines, including breast (MCF-7), lung (A549), and liver (HepG2) cancer cells. These findings suggest that the compound may interact with cellular pathways involved in cancer progression, although specific mechanisms remain to be fully elucidated .

Antimicrobial Activity

The antimicrobial properties of similar heterocyclic compounds have been extensively studied. For example, benzoxazole derivatives have demonstrated selective antibacterial activity against Gram-positive bacteria, such as Bacillus subtilis, while showing less efficacy against Gram-negative strains like Escherichia coli. The minimal inhibitory concentrations (MIC) for these compounds highlight their potential as antimicrobial agents .

Case Studies and Research Findings

  • Anticancer Screening : A study evaluating the biological activity of various pyrazine derivatives found that certain compounds exhibited promising anticancer properties by inducing apoptosis in tumor cells through mechanisms involving proteasomal inhibition .
  • Antimicrobial Activity : In another study focused on benzoxazole derivatives, it was noted that modifications in the molecular structure significantly affected antibacterial efficacy. Compounds with specific functional groups showed enhanced activity against bacterial strains .
  • Structure Activity Relationship (SAR) : The SAR analysis of related compounds indicated that the presence of electron-withdrawing groups on the aromatic rings could enhance cytotoxicity against cancer cells. This insight is crucial for the design of new derivatives with improved biological activity .

Comparison with Similar Compounds

Structural and Functional Analysis

Core Structure Differences: The target compound and 2G11 share the benzo[c]isoxazole-5-carboxamide core, which is associated with neuroprotective effects in 2G11 . In contrast, compounds 27 and 15 use a simpler isoxazole-5-carboxamide core, which may reduce steric hindrance but limit blood-brain barrier penetration compared to the fused benzo[c]isoxazole system. This differs from 2G11’s indole-ethylamine side chain, which may engage in hydrogen bonding via the indole NH .

Substituent Impact on Bioactivity :

  • The furan-2-yl group in both the target compound and compound 31 suggests a role in modulating solubility or target affinity. In compound 31, furan enhances anticancer activity, possibly through interactions with KPNB1 .
  • The phenyl group at position 3 in the target compound and 2G11 is conserved, indicating its importance in maintaining structural integrity or binding to hydrophobic pockets in biological targets .

Pharmacokinetic Considerations: Compound 15’s acetylated glucopyranosyl moiety dramatically improves water solubility, a feature absent in the target compound . The pyrazine-furan substituent in the target may instead balance lipophilicity for membrane permeability. The sulfonimidoyl allyl chain in compound 27 could enhance metabolic stability compared to the target’s methyl-linked pyrazine-furan group .

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